4-((6-Hydroxyhexyl)oxy)benzoic acid
Overview
Description
4-((6-Hydroxyhexyl)oxy)benzoic acid is an organic compound with the molecular formula C13H18O4. It is a derivative of benzoic acid, where a hydroxyhexyl group is attached to the benzene ring via an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Hydroxyhexyl)oxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 6-bromohexanol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:
- Dissolve 4-hydroxybenzoic acid in DMF.
- Add potassium carbonate to the solution.
- Introduce 6-bromohexanol dropwise while maintaining reflux conditions.
- Continue refluxing the mixture overnight.
- Cool the reaction mixture and pour it into water.
- Extract the product using an organic solvent such as ethyl acetate.
- Purify the product by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-((6-Hydroxyhexyl)oxy)benzoic acid can undergo various chemical reactions, including:
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents.
Substitution: Replacement of the hydroxy group with other functional groups using appropriate reagents.
Common Reagents and Conditions
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Reagents like thionyl chloride for converting the hydroxy group to a chloro group.
Major Products Formed
Esters: Formed from esterification reactions.
Aldehydes/Ketones: Formed from oxidation reactions.
Chloro Compounds: Formed from substitution reactions.
Scientific Research Applications
4-((6-Hydroxyhexyl)oxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-((6-Hydroxyhexyl)oxy)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyhexyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The benzoic acid moiety can undergo various chemical transformations, contributing to the compound’s overall reactivity and functionality .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic Acid: A simpler analog without the hydroxyhexyl group.
4-(6-Methylhexyloxy)benzoic Acid: A similar compound with a methyl group instead of a hydroxy group on the hexyl chain.
4-(6-Chlorohexyloxy)benzoic Acid: A derivative with a chloro group on the hexyl chain
Uniqueness
4-((6-Hydroxyhexyl)oxy)benzoic acid is unique due to the presence of the hydroxyhexyl group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s solubility, reactivity, and potential for forming hydrogen bonds, making it valuable for various applications in research and industry .
Biological Activity
4-((6-Hydroxyhexyl)oxy)benzoic acid, also known as 4-(6-hydroxyhexoxy)benzoic acid, is an organic compound with the molecular formula C13H18O4. It features both a carboxylic acid group and a hydroxyl group, which suggest potential biological activities and applications in various fields, including pharmaceuticals and materials science. Despite its structural significance, comprehensive research on its biological activity remains limited.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Benzoic Acid Group : Provides acidic properties and potential for hydrogen bonding.
- Hydroxyl Group : Enhances solubility and reactivity.
- Hexyl Chain : Contributes to lipophilicity, which may influence biological interactions.
The ether linkage between the benzoic acid group and the hexyl chain allows for flexibility in the molecule's conformation, potentially affecting its interaction with biological systems.
Antimicrobial Properties
Research indicates that derivatives of hydroxybenzoic acids possess notable antimicrobial activities. Compounds with similar structures have demonstrated effectiveness against a range of pathogens, including:
- Bacteria : Effective against both Gram-positive and Gram-negative bacteria.
- Fungi : Exhibited antifungal properties against various species.
- Algae : Some derivatives have shown potential in inhibiting algal growth.
The presence of the hydroxyl group is particularly significant, as it enhances the compound's ability to penetrate microbial cell walls, thereby increasing its antimicrobial efficacy .
Anti-inflammatory Effects
This compound may exhibit anti-inflammatory properties similar to other hydroxybenzoic acid derivatives. These compounds have been reported to inhibit acetic acid-induced edema, suggesting potential applications in managing inflammatory conditions .
Antioxidant Activity
The compound's structure suggests it may act as an antioxidant. Hydroxybenzoic acids are known to scavenge free radicals, which can mitigate oxidative stress in biological systems. This property is crucial for preventing cellular damage and has implications for various diseases linked to oxidative stress .
Cytotoxicity and Cancer Research
While specific studies on this compound are scarce, related compounds have been investigated for their cytotoxic effects on cancer cells. For instance, derivatives of hydroxybenzoic acids have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction . Further research is needed to explore the specific cytotoxic effects of this compound on different cancer cell lines.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of hydroxybenzoic acid derivatives found that increasing the alkyl chain length enhances antimicrobial activity. The study reported effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 100 to 170 µg/mL .
Study 2: Anti-inflammatory Potential
In a study examining the anti-inflammatory effects of p-hydroxybenzoic acid derivatives, researchers observed significant reductions in edema induced by acetic acid. The findings suggest that these compounds could be beneficial in treating inflammatory diseases .
Study 3: Antioxidant Activity
Research investigating the antioxidant properties of hydroxybenzoic acids highlighted their ability to scavenge free radicals effectively. This activity was linked to their potential protective effects against oxidative damage in cells .
Properties
IUPAC Name |
4-(6-hydroxyhexoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c14-9-3-1-2-4-10-17-12-7-5-11(6-8-12)13(15)16/h5-8,14H,1-4,9-10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYHWYFUTOHXRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394458 | |
Record name | 4-[(6-Hydroxyhexyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83883-25-4 | |
Record name | 4-[(6-Hydroxyhexyl)oxy]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83883-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(6-Hydroxyhexyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(6-HYDROXYHEXYLOXY)BENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.761 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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